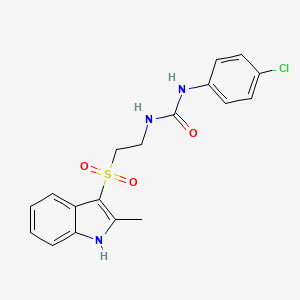
1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, similar compounds have been synthesized through condensation reactions between indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Environmental Presence and Metabolic Pathways
Environmental Exposure to Phenols and Parabens : A study by Bethea et al. (2019) investigated the exposure of Black women to phenols, parabens, and triclocarban, identifying prevalent exposure and factors associated with biomarker concentrations. This study highlights the environmental prevalence of phenolic compounds and their detection in human samples, which could be relevant to understanding the distribution and potential effects of similar chlorophenyl derivatives (Bethea et al., 2019).
Metabolism of Prostaglandin D2 Receptor Antagonists : Research by Karanam et al. (2007) on MK-0524, a human prostaglandin D2 receptor 1 antagonist, provides insights into the absorption, metabolism, and excretion of chemically complex molecules, offering a glimpse into how similar compounds might be processed in the human body (Karanam et al., 2007).
Potential Health Implications
Urinary Biomarkers in Health Studies : Lajin and Francesconi (2016) explored the association between urinary excretion of trimethylsulfonium and its potential as a biomarker for hydrogen sulfide body pools. Such research into sulfonamides and related metabolites can inform on the biological activities and potential health implications of structurally related compounds (Lajin & Francesconi, 2016).
Exposure and Effects of Environmental Chemicals : Hines et al. (2015) investigated concentrations of environmental phenols and parabens in lactating women, pointing to the widespread human exposure to these chemicals and suggesting potential health implications, which might extend to compounds with chlorophenyl groups (Hines et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound is not explicitly mentioned in the available literature.
Direcciones Futuras
While there is no direct information available on the future directions of this specific compound, similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that similar compounds could be of interest in the development of new drugs.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-17(15-4-2-3-5-16(15)21-12)26(24,25)11-10-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOATWWVAZLHGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2763996.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2763997.png)
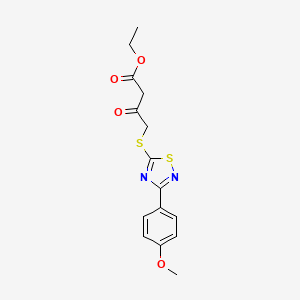
![3-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2764002.png)
![1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2764005.png)

![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)
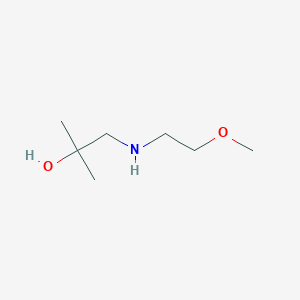
![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)
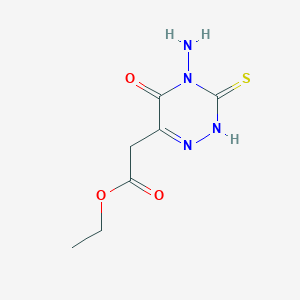
![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)
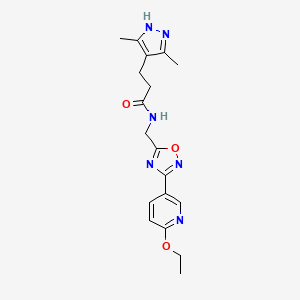
![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)